molecular formula C13H20N2 B3120592 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 26663-57-0

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B3120592
CAS No.: 26663-57-0
M. Wt: 204.31 g/mol
InChI Key: SLQXGWKUNPYHGF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. It is characterized by a cyclohexyl group attached to a tetrahydrobenzodiazole ring. This compound has garnered attention due to its potential biological activity and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ortho-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydroindole: Another heterocyclic compound with a similar tetrahydro structure but different substituents.

    2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A related compound with a sulfur atom in the ring structure.

Uniqueness

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h10H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXGWKUNPYHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 5
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 6
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

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